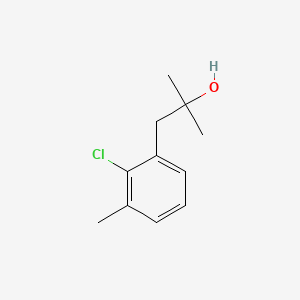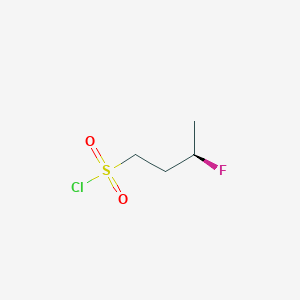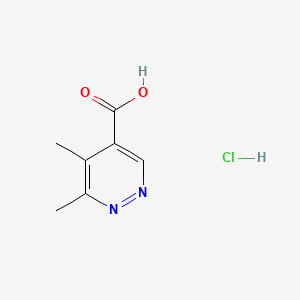
5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethylpyridazine-4-carboxylic acid.
Reaction with Hydrochloric Acid: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve refluxing the carboxylic acid with an excess of hydrochloric acid under controlled temperature and pressure to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of 5,6-dimethylpyridazine-4-carboxylic acid are synthesized using optimized reaction conditions.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction with alcohols.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, esters, and reduced or oxidized forms of the compound.
Applications De Recherche Scientifique
5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and carboxylic acid groups.
5,6-Dimethylpyridazine: Similar structure but without the carboxylic acid group.
4-Carboxypyridazine: Contains the carboxylic acid group but lacks the methyl groups.
Uniqueness
5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both methyl groups and the carboxylic acid group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
5,6-dimethylpyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-5(2)9-8-3-6(4)7(10)11;/h3H,1-2H3,(H,10,11);1H |
Clé InChI |
CKIDBHFXDXKPDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC=C1C(=O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





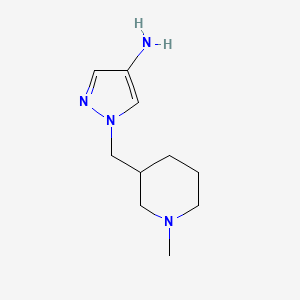
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)

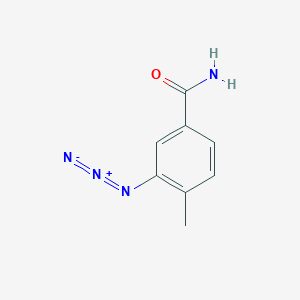
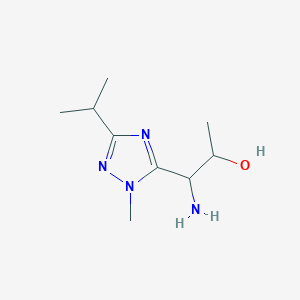

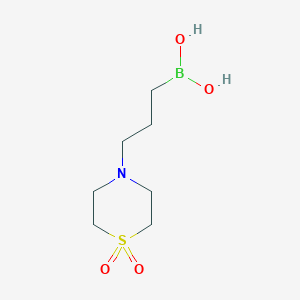
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
